6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Elucidation

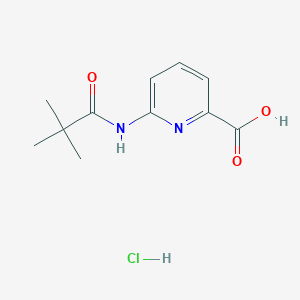

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic amide derivatives. The primary name, 6-(2,2-dimethylpropanoylamino)pyridine-2-carboxylic acid hydrochloride, accurately reflects the structural components and their positional relationships within the molecule. The compound's structure consists of a pyridine ring bearing a carboxylic acid group at the 2-position and an amide substituent at the 6-position, with the amide portion derived from 2,2-dimethylpropanoic acid, commonly known as pivalic acid.

The structural elucidation reveals a pyridine heterocycle as the central framework, which provides the foundation for the compound's chemical properties. The carboxylic acid functionality at position 2 contributes to the molecule's acidity and hydrogen bonding capabilities, while the amide group at position 6 introduces additional hydrogen bonding potential and electronic effects. The 2,2-dimethylpropanoyl moiety, also referred to as the pivaloyl group, consists of a quaternary carbon center bearing three methyl groups, creating significant steric bulk that influences the compound's conformational preferences and reactivity patterns.

Chemical database representations utilize various structural descriptors to characterize this compound. The Simplified Molecular Input Line Entry System representation appears as Cl.n1c(cccc1NC(=O)C(C)(C)C)C(=O)O, which captures the essential connectivity and ionic nature of the hydrochloride salt. The International Chemical Identifier string provides a more detailed structural description: InChI=1S/C11H14N2O3.ClH/c1-11(2,3)10(16)13-8-6-4-5-7(12-8)9(14)15;/h4-6H,1-3H3,(H,14,15)(H,12,13,16);1H, indicating the presence of both the organic cation and chloride anion components.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number 848243-27-6 serves as the unique identifier for this compound in chemical databases and commercial suppliers. This registry number facilitates unambiguous identification of the compound across various chemical information systems and ensures consistency in chemical commerce and research applications.

Several alternative chemical designations exist for this compound, reflecting different naming conventions and structural perspectives. The designation 6-pivalamidopicolinic acid hydrochloride emphasizes the presence of the pivalamide group and refers to the pyridine-2-carboxylic acid framework as picolinic acid, a commonly used trivial name. Additional synonyms include 6-(2,2-dimethyl-propionylamino)pyridin-2-carboxylic acid hydrochloride and 6-(2,2-dimethylpropanamido)pyridine-2-carboxylic acid hydrochloride, which represent slight variations in nomenclature style while describing the same molecular structure.

The compound appears in various chemical databases under catalog numbers specific to different suppliers. For instance, Synblock designates it as catalog number AB31087, while the MDL number MFCD07366727 provides another standardized identifier for chemical information systems. These multiple identification codes ensure comprehensive coverage across different chemical information platforms and facilitate accurate compound retrieval for research and commercial purposes.

Molecular Formula and Weight Analysis

The molecular formula C11H15ClN2O3 accurately represents the elemental composition of this compound. This formula indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms, reflecting the complete ionic structure of the hydrochloride salt. The molecular weight of 258.70 grams per mole provides essential information for stoichiometric calculations and analytical procedures.

Detailed elemental analysis reveals the distribution of atoms within the molecular structure. The carbon content of 51.07% reflects the organic framework comprising the pyridine ring, carboxylic acid group, and dimethylpropanoyl substituent. The hydrogen content of 5.84% accounts for aromatic and aliphatic hydrogen atoms distributed across the molecule. The nitrogen content of 10.83% corresponds to the pyridine ring nitrogen and the amide nitrogen, while the oxygen content of 18.56% represents the carboxylic acid and amide functional groups. The chlorine content of 13.70% accounts for the chloride counterion in the salt formation.

| Element | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 | 51.07 |

| Hydrogen | 15 | 1.008 | 15.12 | 5.84 |

| Chlorine | 1 | 35.45 | 35.45 | 13.70 |

| Nitrogen | 2 | 14.007 | 28.014 | 10.83 |

| Oxygen | 3 | 15.999 | 47.997 | 18.56 |

| Total | 32 | - | 258.70 | 100.00 |

The molecular weight calculation demonstrates the contribution of each element to the overall mass of the compound. The substantial molecular weight reflects the complexity of the structure and the presence of the bulky dimethylpropanoyl group. This molecular weight information proves essential for analytical techniques such as mass spectrometry, where precise mass measurements enable compound identification and purity assessment.

Stereochemical Considerations and Conformational Analysis

The stereochemical analysis of this compound reveals important structural features that influence its chemical behavior and biological activity. While the compound does not contain traditional chiral centers, conformational preferences around the amide bond and the orientation of substituents relative to the pyridine ring significantly impact its three-dimensional structure and properties.

The amide bond connecting the dimethylpropanoyl group to the pyridine ring exhibits restricted rotation due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. Research on related pyridine carboxamides has demonstrated that amide rotational barriers vary significantly depending on the substitution pattern and electronic environment. In picolinamide derivatives, rotational barriers can range from 12.9 to 18.3 kilocalories per mole, with substantial differences attributed to steric interactions, electronic effects, and intramolecular hydrogen bonding.

Conformational analysis suggests that the compound can adopt multiple conformations depending on the relative orientations of the carboxylic acid group, the amide substituent, and the pyridine ring. The bulky dimethylpropanoyl group creates significant steric interactions that favor specific conformational arrangements. Theoretical studies on similar pyridine derivatives using density functional theory methods have revealed that conformational preferences significantly influence electronic properties, including highest occupied molecular orbital and lowest unoccupied molecular orbital energies, dipole moments, and polarizabilities.

The presence of multiple hydrogen bonding sites within the molecule creates opportunities for intramolecular and intermolecular interactions that stabilize particular conformations. The carboxylic acid group can participate in hydrogen bonding with the amide nitrogen or carbonyl oxygen, while the amide group can engage in similar interactions with adjacent molecules in the solid state. These hydrogen bonding patterns influence the compound's crystal packing, solubility characteristics, and overall stability.

Computational studies on related compounds have identified energy differences between conformers ranging from several kilocalories per mole, indicating that multiple conformations may be accessible under ambient conditions. The trans-conformers of pyridine carboxamide derivatives typically represent the most stable arrangements, with cis-conformers exhibiting higher energies due to increased steric interactions and unfavorable electronic effects. These conformational preferences have important implications for the compound's reactivity, binding affinity, and biological activity profiles.

Properties

IUPAC Name |

6-(2,2-dimethylpropanoylamino)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c1-11(2,3)10(16)13-8-6-4-5-7(12-8)9(14)15;/h4-6H,1-3H3,(H,14,15)(H,12,13,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFRGXCNGHORRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC(=N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590342 | |

| Record name | 6-(2,2-Dimethylpropanamido)pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848243-27-6 | |

| Record name | 2-Pyridinecarboxylic acid, 6-[(2,2-dimethyl-1-oxopropyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848243-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,2-Dimethylpropanamido)pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection and Functionalization of Aminopyridine Precursors

A key step in the synthesis is the protection of the amino group on the pyridine ring to facilitate selective reactions at other positions. According to WO2006059164A2, protection can be achieved by reacting aminopyridines with trimethylacetyl chloride (pivaloyl chloride) in the presence of a base such as triethylamine in dichloromethane solvent. This yields N-pivaloyl protected aminopyridines, which are stable intermediates for further functionalization.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Aminopyridine + trimethylacetyl chloride + triethylamine in dichloromethane | Protection of amino group (N-pivaloylation) |

Halogenation and Cyclization

Halogenation at the ortho position relative to the carboxyl group is critical for subsequent cyclization. The halogenation can be achieved using halogen sources (Cl2, Br2) in solvents such as chloroform or dichloromethane, often with acid catalysts like hydrobromic acid or aluminum trichloride. The halogenation is typically selective and occurs under mild conditions (30–35°C).

Cyclization is then carried out by reacting the halogenated intermediate with ammonia or ammonium hydroxide at elevated temperatures (50–65°C), leading to the formation of dihydropyridine derivatives.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 2 | Halogen source (Br2, Cl2) + acid catalyst in chloroform at 30-35°C | Selective halogenation at ortho position |

| 3 | Ammonia or ammonium hydroxide at 50-65°C | Cyclization to form dihydropyridine derivative |

Oxidation and Hydrolysis to Carboxylic Acid

The dihydropyridine intermediate undergoes oxidation or oxidation-hydrolysis using oxidants such as hydrogen peroxide in the presence of bases like sodium hydroxide or potassium hydroxide. The reaction is typically performed at moderate temperatures (20–55°C) for several hours to convert the intermediate into the desired pyridine-2-carboxylic acid derivative.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 4 | Hydrogen peroxide + NaOH or KOH aqueous solution at 20-55°C | Oxidation and hydrolysis to form pyridine-2-carboxylic acid |

Amide Formation with 2,2-Dimethylpropionyl Group

The introduction of the 2,2-dimethyl-propionylamino group at the 6-position is typically achieved by amide bond formation. This involves coupling the free amino group of the pyridine derivative with 2,2-dimethylpropionyl chloride (pivaloyl chloride) or its equivalent in the presence of organic bases such as triethylamine or diisopropylamine (DIPEA). The reaction is often conducted in solvents like dichloromethane at ambient temperature.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 5 | Pyridine-2-carboxylic acid derivative + 2,2-dimethylpropionyl chloride + triethylamine in dichloromethane | Formation of 6-(2,2-dimethyl-propionylamino) substituent |

Formation of Hydrochloride Salt

The final step involves the conversion of the free base compound into its hydrochloride salt to improve handling and stability. This is achieved by treatment with hydrochloric acid in suitable solvents, often under reflux conditions.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 6 | Hydrochloric acid in solvent (e.g., ethanol or dichloromethane) | Formation of hydrochloride salt |

Detailed Experimental Data from Literature

Example Preparation Sequence (Adapted from CN110229096B and WO2006059164A2)

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Halogenation | 1,7-pimelic acid dimethyl ester + Br2 + HBr in chloroform at 30-35°C for 7h | 90.4 | 99.5 | Selective bromination at ortho position |

| Cyclization | Ammonia water at 60-65°C for 6h | - | - | Formation of dihydropyridine intermediate |

| Oxidation/hydrolysis | H2O2 + NaOH aqueous solution at 30-35°C for 4h | - | - | Conversion to 2,6-pyridinedicarboxylic acid |

| Amide formation | 2,6-pyridinedicarboxylic acid + pivaloyl chloride + triethylamine in DCM | ~85-90 | >98 | Efficient coupling to form amide |

| Salt formation | HCl treatment in ethanol or DCM | - | - | Formation of hydrochloride salt |

Analysis of Preparation Methods

Advantages

- One-pot processes : Some methods integrate halogenation, cyclization, and oxidation steps in a single reactor, reducing waste and improving efficiency.

- Mild reaction conditions : Most steps proceed under moderate temperatures and atmospheric pressure, enhancing safety and scalability.

- High selectivity : Halogenation occurs specifically at the ortho position relative to carboxyl groups, minimizing by-products.

- High yields : Reported yields for key intermediates and final products range from 85% to over 90%.

Challenges

- Control of regioselectivity : Ensuring halogenation and amide formation occur at the correct positions requires precise reaction control.

- Handling of reactive reagents : Halogen sources and acid chlorides require careful handling due to their corrosive and reactive nature.

- Purification : Multiple steps necessitate efficient purification protocols to achieve high purity, often involving aqueous washes and recrystallization.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Outcome |

|---|---|---|---|

| 1 | Amino group protection | Trimethylacetyl chloride + triethylamine in DCM | N-pivaloyl protected aminopyridine |

| 2 | Halogenation | Br2 or Cl2 + acid catalyst in chloroform at 30–35°C | Selective ortho-halogenation |

| 3 | Cyclization | Ammonia or ammonium hydroxide at 50–65°C | Formation of dihydropyridine intermediate |

| 4 | Oxidation/Hydrolysis | Hydrogen peroxide + NaOH/KOH at 20–55°C | Pyridine-2-carboxylic acid derivative |

| 5 | Amide bond formation | 2,2-Dimethylpropionyl chloride + base in DCM | 6-(2,2-Dimethyl-propionylamino) substitution |

| 6 | Salt formation | Hydrochloric acid in ethanol or DCM | Hydrochloride salt of target compound |

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carboxylic acid group.

Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Acylation: The dimethyl-propionylamino group can be involved in acylation reactions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Nucleophiles: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives.

Scientific Research Applications

The compound consists of a pyridine ring substituted with a dimethyl-propionylamino group and a carboxylic acid group. This unique combination allows for various chemical interactions and biological activities.

Chemistry

Building Block for Synthesis

6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various reactions, including:

- Substitution Reactions : The presence of the carboxylic acid group enables nucleophilic substitution reactions.

- Oxidation and Reduction : The pyridine ring can undergo oxidation and reduction under specific conditions.

- Acylation Reactions : The dimethyl-propionylamino group can be involved in acylation processes.

Biology

Enzyme Inhibition Studies

The compound has been investigated for its potential role in enzyme inhibition and protein-ligand interactions. For instance:

- Case Study : Research has shown that derivatives of pyridine-2-carboxylic acids can inhibit specific enzymes involved in metabolic pathways, making them candidates for drug development targeting metabolic disorders.

Industry

Production of Specialty Chemicals

In industrial applications, this compound is utilized for producing specialty chemicals and materials. Its unique properties make it valuable in formulating products that require specific chemical characteristics.

Uniqueness

The combination of the pyridine ring with the dimethyl-propionylamino group imparts specific chemical and biological properties that are not found in other similar compounds.

Mechanism of Action

The mechanism of action of 6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-2-carboxylic Acid Hydrochloride (CAS 636-80-6)

- Molecular Formula: C₆H₆ClNO₂

- Key Differences: The target compound features a 6-(2,2-dimethylpropionylamino) substituent absent in this simpler analog. The amide group in the target compound may enhance hydrogen-bonding capacity, influencing receptor binding or crystal packing.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Molecular Formula : C₆H₅ClN₂O₂

- Key Differences :

- The pyrimidine core (vs. pyridine) introduces an additional nitrogen atom, altering electronic properties and acidity.

- Chlorine and methyl substituents in this compound may confer different reactivity (e.g., electrophilic substitution vs. amide hydrolysis in the target compound).

Pharmacologically Active Analogs (Patent Examples)

- Example compounds from , such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid, share a carboxylic acid moiety but incorporate heterocyclic systems (e.g., benzothiazole, tetrahydroquinoline) .

- Comparison Insights :

- Bulkier substituents (e.g., adamantane in Example 24 ) may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s dimethylpropionyl group.

- The absence of sulfur-containing rings in the target compound could reduce metabolic oxidation pathways, improving stability.

Physicochemical and Spectroscopic Properties

Molecular Weight and Formula Comparison

Spectroscopic Characteristics

Biological Activity

6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride, a compound with a unique pyridine structure, has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications supported by research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a dimethyl-propionylamino group and a carboxylic acid moiety. The synthesis typically involves the reaction of pyridine-2-carboxylic acid with 2,2-dimethylpropionyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. The reaction is carried out in solvents such as dichloromethane, followed by purification through recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, influencing various biochemical pathways. The compound may participate in:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : The compound may bind to proteins, altering their function and activity.

Biological Activity and Applications

Research has indicated several promising biological activities associated with this compound:

Enzyme Inhibition

The compound shows potential as an enzyme inhibitor. It can be utilized in studies targeting enzyme systems relevant to various diseases, including cancer and metabolic disorders. Its unique structure allows it to act selectively on certain enzymes, which could lead to the development of targeted therapies.

Case Studies and Research Findings

A review of literature reveals several studies that hint at the biological potential of compounds structurally similar to this compound:

- Anticonvulsant Research : A study highlighted that certain pyridine derivatives exhibited significant anticonvulsant activity in animal models. These findings suggest that further investigation into the biological effects of this compound could yield valuable insights into its therapeutic potential .

- Pharmacological Studies : Other research has focused on the pharmacodynamics of related compounds, revealing that modifications in the structure can lead to enhanced biological activity against specific targets. This underscores the importance of structural characteristics in determining biological efficacy .

Comparative Analysis with Similar Compounds

Q & A

Q. What are the recommended analytical methods for confirming the purity and structural identity of 6-(2,2-Dimethyl-propionylamino)-pyridine-2-carboxylic acid hydrochloride?

- Methodological Answer : Use HPLC with a polar stationary phase (e.g., C18 column) and a mobile phase gradient of acetonitrile/water with 0.1% trifluoroacetic acid to assess purity (>95% as per similar hydrochlorides ). For structural confirmation, employ 1H/13C NMR to resolve the pyridine ring protons (δ 7.5–8.5 ppm) and the tert-butyl group (δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) in ESI+ mode can validate the molecular ion peak (e.g., [M+H]+ at m/z 271.12 for C12H17ClN2O3). Cross-reference with IR spectroscopy to confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Methodological Answer : Test solubility in DMSO (10–50 mM stock solutions) for cellular assays, but ensure final DMSO concentrations ≤1% to avoid cytotoxicity. For aqueous buffers (e.g., PBS), adjust pH to 3–4 using dilute HCl to protonate the pyridine nitrogen, enhancing solubility. Pre-warm solutions to 37°C and sonicate for 10–15 minutes. If precipitation occurs, consider co-solvents like PEG-400 or cyclodextrins .

Q. What are the critical storage conditions to maintain stability?

- Methodological Answer : Store as a lyophilized powder under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the amide bond. For solutions, use anhydrous DMSO and store at –80°C for ≤1 year. Avoid moisture and repeated freeze-thaw cycles, which degrade the hydrochloride salt .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tert-butylamide group in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model the electronic environment of the amide bond. Calculate the LUMO energy of the carbonyl carbon to assess susceptibility to nucleophilic attack. Compare with experimental kinetic data (e.g., reaction rates with amines or thiols). Use molecular docking to evaluate steric hindrance from the tert-butyl group, which may limit accessibility in enzyme-binding pockets .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Conduct ADME profiling to identify metabolic instability (e.g., hepatic CYP450-mediated oxidation of the pyridine ring). Use LC-MS/MS to quantify plasma concentrations and correlate with efficacy. If poor bioavailability is observed, modify the formulation (e.g., lipid nanoparticles) or introduce prodrug moieties (e.g., esterification of the carboxylic acid) .

Q. How does the stereochemistry of related pyrrolidine derivatives (e.g., (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride) inform SAR studies for this compound?

- Methodological Answer : Compare the binding affinity of enantiomers using chiral HPLC-separated samples in target assays (e.g., enzyme inhibition). The (S)-configuration in pyrrolidine derivatives shows enhanced interaction with α-helical domains in proteins due to spatial alignment of hydrogen-bond donors . Apply this to design analogs with constrained pyridine-carboxylic acid conformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.